Butyltrimethoxysilane

Catalog No.
S1513833
CAS No.
1067-57-8
M.F
C7H18O3Si
M. Wt
178.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltrimethoxysilane

CAS Number

1067-57-8

Product Name

Butyltrimethoxysilane

IUPAC Name

butyl(trimethoxy)silane

Molecular Formula

C7H18O3Si

Molecular Weight

178.3 g/mol

InChI

InChI=1S/C7H18O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-7H2,1-4H3

InChI Key

SXPLZNMUBFBFIA-UHFFFAOYSA-N

SMILES

CCCC[Si](OC)(OC)OC

Canonical SMILES

CCCC[Si](OC)(OC)OC

Precursor for Silica Materials Synthesis

BTMS serves as a crucial precursor for synthesizing various silica materials, including:

  • Silica nanoparticles: BTMS undergoes hydrolysis and condensation reactions to form silica nanoparticles with tunable size, morphology, and surface properties. These nanoparticles find applications in drug delivery, catalysis, and electronics.
  • Mesoporous silica: By controlling reaction conditions, BTMS can be utilized to prepare mesoporous silica with well-defined pore structures. These materials are valuable for research in adsorption, separation, and catalysis due to their high surface area and tunable pore size.
  • Silica thin films: BTMS can be deposited as thin films through various techniques like chemical vapor deposition (CVD) and spin-coating. These films possess excellent insulating properties and are used in microelectronics and optical devices.

Surface Modification and Silanization

BTMS is employed for surface modification and silanization processes due to its ability to form covalent bonds with various substrates. This process improves properties like:

  • Hydrophobicity: By introducing hydrophobic methyl groups, BTMS renders surfaces water-repellent, finding applications in self-cleaning materials and corrosion protection.
  • Adhesion: BTMS promotes adhesion between dissimilar materials by creating a bridge between them, which is beneficial in areas like composite materials and microfluidics.
  • Biocompatibility: BTMS can modify surfaces to enhance biocompatibility, making them suitable for biomedical applications like implants and biosensors.

Organic Synthesis and Polymer Chemistry

BTMS acts as a starting material for various organic synthesis reactions due to its reactive methoxy groups. These reactions involve:

  • Coupling reactions: BTMS can participate in coupling reactions with other molecules to form complex organic structures with desired functionalities.
  • Synthesis of silylated compounds: BTMS can introduce the trimethylsilyl group (Si(CH₃)₃) into organic molecules, which is crucial for various applications in organic synthesis and analysis.
  • Polymerization: BTMS can be incorporated into polymer chains to impart specific properties like flexibility, hydrophobicity, and flame retardancy.

Butyltrimethoxysilane is an organosilicon compound with the chemical formula C₇H₁₈O₃Si. It is classified as a trialkoxysilane, characterized by the presence of three methoxy groups attached to a silicon atom, along with a butyl group. This compound is known for its ability to form siloxane bonds, which are critical in various applications, particularly in surface modification and adhesion technologies. Butyltrimethoxysilane reacts readily with moisture, releasing methanol and forming silanol groups, which can further condense to create siloxane networks.

The mechanism of action of BTMS depends on the specific application. In surface modification, hydrolysis of BTMS leads to the formation of silanol groups. These silanols can react with hydroxyl groups on the surface (e.g., glass or metal oxides) to form siloxane bonds, creating a covalent linkage between the organic molecule and the inorganic substrate [].

Butyltrimethoxysilane undergoes several key reactions:

  • Hydrolysis: When exposed to moisture, butyltrimethoxysilane hydrolyzes to form silanol groups and methanol:
    C7H18O3Si+3H2OC7H18O3Si OH 3+3CH3OH\text{C}_7\text{H}_{18}\text{O}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_{18}\text{O}_3\text{Si OH }_3+3\text{CH}_3\text{OH}
  • Condensation: The silanol groups can further condense to form siloxane bonds:
    Si OH 4Si O Si+H2O\text{Si OH }_4\rightarrow \text{Si O Si}+\text{H}_2\text{O}

These reactions are crucial for the compound's role in creating hydrophobic surfaces and enhancing adhesion properties.

The synthesis of butyltrimethoxysilane typically involves the reaction of butyl chloride with trimethoxysilane in the presence of a base. The general procedure includes:

  • Preparation: Mix butyl chloride and trimethoxysilane in an inert solvent.
  • Base Addition: Introduce a base (e.g., sodium hydroxide) to facilitate the reaction.
  • Reaction Conditions: Maintain the mixture under reflux for several hours.
  • Purification: After completion, purify the product through distillation or chromatography.

Alternative methods may include the direct alkylation of silanes or utilizing other alkoxides.

Butyltrimethoxysilane finds extensive use in various fields:

  • Surface Modification: Used to enhance the hydrophobicity of surfaces such as metals and glass.
  • Adhesives and Sealants: Acts as a coupling agent to improve adhesion between organic materials and inorganic substrates.
  • Coatings: Employed in formulations for protective coatings that require water-repellent properties.
  • Nanocomposites: Utilized in the synthesis of nanocomposites to improve mechanical properties.

Studies have demonstrated that butyltrimethoxysilane interacts effectively with various substrates, including metal oxides. The pH of solutions containing this compound significantly affects its hydrolysis rate and consequently its ability to modify surface properties. Research has shown that optimal pH conditions enhance hydrophobicity and bonding strength on treated surfaces .

Several compounds share structural characteristics with butyltrimethoxysilane, including:

Compound NameChemical FormulaUnique Features
TrimethoxysilaneC₃H₈O₃SiLacks alkyl side chain; used primarily for bonding
EthyltriethoxysilaneC₇H₁₈O₄SiContains ethyl groups; offers different reactivity
OctadecyltrichlorosilaneC₁₈H₃₉Cl₃SiChlorinated; provides different surface properties

Butyltrimethoxysilane is unique due to its combination of hydrophobicity from the butyl group and reactivity from the methoxy groups, making it particularly effective for applications requiring both adhesion enhancement and water repellency.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1067-57-8

Wikipedia

Butyltrimethoxysilane

General Manufacturing Information

Silane, butyltrimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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